N-(4-bromophenyl)-N-[3-ethoxy-4-(2-propynyloxy)benzyl]amine
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Overview
Description
N-(4-bromophenyl)-N-[3-ethoxy-4-(2-propynyloxy)benzyl]amine is an organic compound that features a bromine atom, an ethoxy group, and a prop-2-yn-1-yloxy group attached to a benzyl aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-[3-ethoxy-4-(2-propynyloxy)benzyl]amine typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by the introduction of ethoxy and prop-2-yn-1-yloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-[3-ethoxy-4-(2-propynyloxy)benzyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Copper(I) iodide as a catalyst in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-bromophenyl)-N-[3-ethoxy-4-(2-propynyloxy)benzyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-[3-ethoxy-4-(2-propynyloxy)benzyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
N-(4-bromophenyl)-N-[3-ethoxy-4-(2-propynyloxy)benzyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18BrNO2 |
---|---|
Molecular Weight |
360.2g/mol |
IUPAC Name |
4-bromo-N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C18H18BrNO2/c1-3-11-22-17-10-5-14(12-18(17)21-4-2)13-20-16-8-6-15(19)7-9-16/h1,5-10,12,20H,4,11,13H2,2H3 |
InChI Key |
PVJTXTOOSLXJIB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Br)OCC#C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)Br)OCC#C |
Origin of Product |
United States |
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